N-(2,3-dimethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyridazine-thioether linkage, a 4-fluorophenyl-substituted thiazole ring, and a 2,3-dimethylphenyl acetamide moiety. Its design likely targets specific biological pathways, as the pyridazine and thiazole scaffolds are common in medicinal chemistry for their pharmacophoric properties.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4OS2/c1-14-5-4-6-19(15(14)2)27-21(30)13-31-22-12-11-20(28-29-22)23-16(3)26-24(32-23)17-7-9-18(25)10-8-17/h4-12H,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJDPEDKXOJPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound can be characterized by its unique structural elements:
- Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.
- Thiazole and pyridazine moieties : Implicated in various biological activities, including antimicrobial and anticancer effects.
- Thioacetamide linkage : May contribute to the compound's reactivity and biological efficacy.
Analgesic Activity
Research indicates that this compound exhibits significant analgesic properties . A study demonstrated that it surpasses the analgesic activity of metamizole sodium while being less toxic, suggesting its potential as a safer alternative in pain management .
Anticancer Activity
The compound has shown promising results in anticancer assays. Specifically, derivatives of thiazole have been tested against various cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values indicating effective cytotoxicity against A549 lung adenocarcinoma cells . This suggests that this compound may also possess selective anticancer properties.
Antiviral Potential
Recent studies have explored the antiviral activity of related compounds within the same chemical class. For example, thiazole derivatives have been evaluated for their efficacy against viral infections, which may indicate a broader spectrum of biological activity for this compound .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazole and pyridazine components play crucial roles in:
- Receptor Binding : Potential interactions with pain receptors (e.g., COX enzymes).
- Cell Cycle Disruption : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.
- Inhibition of Viral Replication : Targeting viral enzymes or host cell pathways.
Case Studies and Research Findings
Scientific Research Applications
The compound exhibits significant biological properties that make it a candidate for various therapeutic applications:
- Anticonvulsant Activity : Research indicates that derivatives of thiazole and pyridazine, similar to N-(2,3-dimethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, have shown promising anticonvulsant effects. For instance, thiazole-linked compounds demonstrated protective effects in seizure models, with some analogues achieving over 90% efficacy against induced seizures .
- Anticancer Properties : The compound's thiazole moiety is associated with anticancer activity. Studies have shown that thiazole derivatives exhibit selective toxicity towards cancer cell lines. For example, certain thiazole-pyridine hybrids demonstrated IC50 values indicating potent anticancer activity against various human cancer cell lines .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multiple steps that leverage the reactivity of thiazole and pyridazine rings. The structure activity relationship studies suggest that:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., fluorine and chlorine) on the aromatic rings enhances the biological activity of the compound. This is particularly evident in analogues where these substitutions significantly improve anticonvulsant and anticancer activities .
Therapeutic Potential
Given its diverse biological activities, this compound holds potential in several therapeutic areas:
Table 1: Potential Therapeutic Applications
| Application | Description |
|---|---|
| Anticonvulsant | Effective in preventing seizures in preclinical models |
| Anticancer | Selectively toxic to various cancer cell lines |
| GPCR Modulation | Potential as an allosteric modulator for G protein-coupled receptors |
Case Studies
Several studies have documented the efficacy of similar compounds in clinical and preclinical settings:
- Anticonvulsant Studies : A study highlighted the efficacy of thiazole derivatives in seizure models, where compounds showed significant protection rates .
- Cancer Cell Line Testing : In vitro studies demonstrated that thiazole-pyridine hybrids exhibited strong cytotoxicity against human glioblastoma and melanoma cell lines, indicating their potential as anticancer agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Several acetamide derivatives listed in share the N-arylacetamide core but differ in substituents and biological roles:
| Compound Name | Key Structural Features | Primary Use |
|---|---|---|
| Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) | Chloroacetamide, methoxymethyl, diethylphenyl | Herbicide |
| Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) | Propoxyethyl chain, diethylphenyl | Herbicide |
| Target Compound | Pyridazine-thioether, 4-methylthiazole, 4-fluorophenyl | Unknown (Theoretical) |
Key Differences :
- The target compound replaces the chloroacetamide group (common in herbicides) with a pyridazine-thioether and 4-methylthiazole system.
Pharmacologically Active Analogues
and describe 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide , a structurally related compound with:
- Shared features : 4-fluorophenyl group, thiazole ring.
- Divergences: The analogue uses a pyridine ring instead of pyridazine and incorporates a dihydroimidazo-thiazole system.
Functional Implications :
- The pyridazine ring in the target compound may enhance solubility or bioavailability compared to pyridine-based analogues due to its additional nitrogen atom.
- The thioether linkage (S–C) in the target compound could improve metabolic stability versus ether or ester linkages in other acetamides .
Heterocyclic Variations
discusses N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide, which shares the acetamide-thiazole framework but incorporates a pyrazole ring.
| Feature | Target Compound | Pyrazole-Thiazole Analogue |
|---|---|---|
| Core Heterocycle | Pyridazine-thioether + thiazole | Pyrazole + thiazole |
| Substituents | 4-Fluorophenyl, 2,3-dimethylphenyl | 3-Methylphenyl, methylamino group |
| Potential Targets | Kinases, ion channels | Anti-inflammatory or anticancer |
Notable Contrasts:
Physicochemical and Pharmacokinetic Trends
While direct data for the target compound are absent, trends from analogues suggest:
- Metabolic Stability : The thioether group (vs. chloro or methoxy in herbicides) could reduce oxidative metabolism, extending half-life .
Q & A
Basic Question: What are the established synthetic routes for preparing N-(2,3-dimethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Substitution reactions under alkaline conditions to introduce the pyridazine-thioether moiety. For example, coupling 6-chloropyridazine derivatives with thiol-containing intermediates (e.g., mercaptoacetamide derivatives) .
- Step 2 : Formation of the thiazole ring via cyclization of thiourea intermediates with α-haloketones, as demonstrated in analogous thiazole-containing compounds .
- Step 3 : Functionalization of the aromatic rings (e.g., fluorophenyl and dimethylphenyl groups) via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions .
Key Challenges : Ensuring regioselectivity in pyridazine functionalization and minimizing side reactions during thiazole cyclization.
Table 1 : Representative Synthetic Steps and Yields
| Step | Reaction Type | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| 1 | Thioether formation | 65–75 | K₂CO₃, DMF, 80°C | |
| 2 | Thiazole cyclization | 50–60 | H₂O/EtOH, reflux, 12 h | |
| 3 | Aromatic coupling | 70–85 | Pd(PPh₃)₄, NaHCO₃, DME/H₂O |
Basic Question: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Structural validation employs:
- X-ray crystallography : To confirm the spatial arrangement of the pyridazine-thioether and thiazole moieties, as seen in analogous fluorophenyl-thiazole derivatives .
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on the phenyl ring and thiazole). For example, the 4-methylthiazol-5-yl group shows distinct deshielded proton signals at δ 2.5–3.0 ppm .
- HPLC-MS : To assess purity (>95%) and molecular weight confirmation (e.g., [M+H]+ = calculated m/z).
Advanced Note : Crystallization challenges due to the compound’s hydrophobic aromatic systems may require mixed solvent systems (e.g., DCM/hexane) .
Advanced Question: How can researchers optimize reaction conditions to address low yields in thiazole cyclization?
Methodological Answer:
Low yields in thiazole formation often stem from competing hydrolysis or incomplete cyclization. Strategies include:
- Solvent Optimization : Replacing protic solvents (e.g., H₂O/EtOH) with aprotic polar solvents like DMF or THF to reduce hydrolysis .
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics.
- Design of Experiments (DoE) : Using factorial designs to evaluate temperature, stoichiometry, and catalyst loading interactions, as demonstrated in flow-chemistry optimizations .
Table 2 : DoE Parameters for Thiazole Cyclization Optimization
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80–90 |
| Catalyst (mol%) | 5 | 15 | 10–12 |
| Reaction Time (h) | 8 | 16 | 12–14 |
Advanced Question: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies for analogous compounds reveal:
- Fluorophenyl groups : Enhance metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
- Thiazole vs. triazole : Thiazole-containing derivatives exhibit higher antimicrobial activity, likely due to sulfur’s role in target binding .
- Methyl substituents : 2,3-Dimethylphenyl groups reduce steric hindrance compared to bulkier substituents, improving binding affinity .
Table 3 : SAR Trends in Analogous Compounds
| Substituent | Activity (IC₅₀, μM) | Key Target | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 0.8–1.2 | Kinase inhibition | |
| 4-Chlorophenyl | 1.5–2.0 | Kinase inhibition | |
| 4-Methylthiazol-5-yl | 0.5–0.7 | Antimicrobial |
Advanced Question: How should researchers resolve contradictions in biological assay data across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or endpoint measurements (e.g., MTT vs. ATP luminescence). Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
- Compound Stability : Degradation in DMSO stock solutions can skew results. Validate stability via LC-MS before assays .
- Statistical Power : Low sample sizes (n < 3) increase variability. Use ≥3 replicates and apply ANOVA with post-hoc tests.
Case Study : A 2023 study found discrepancies in IC₅₀ values for kinase inhibition due to DMSO lot variability, resolved by pre-screening solvent batches .
Advanced Question: What computational methods support the design of derivatives with enhanced potency?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina predict binding modes with target proteins (e.g., kinase ATP-binding pockets).
- DFT Calculations : Assess electronic effects of substituents (e.g., fluorophenyl’s electron-withdrawing nature) on reactivity .
- QSAR Models : Train models using datasets from PubChem BioAssay to prioritize derivatives with optimal logP and polar surface area .
Example : A 2024 study used docking to identify a critical hydrogen bond between the acetamide carbonyl and kinase residue Lys123, guiding methyl group placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
